2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the But-3-yn-1-ylamino Group: This step can be achieved through a nucleophilic substitution reaction where the pyrimidine ring is reacted with but-3-yn-1-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the but-3-yn-1-ylamino group.
2-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid: Similar but with a different alkyne substitution.
2-[(But-3-en-1-yl)amino]pyrimidine-5-carboxylic acid: Similar but with an alkene group instead of an alkyne.
Uniqueness
2-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the but-3-yn-1-ylamino group, which can impart distinct chemical and biological properties. This substitution can affect the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(but-3-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-10-9-11-5-7(6-12-9)8(13)14/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12) |
InChI Key |
NYDMPWBGDRZKOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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